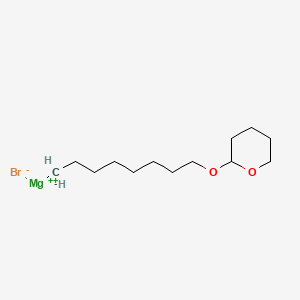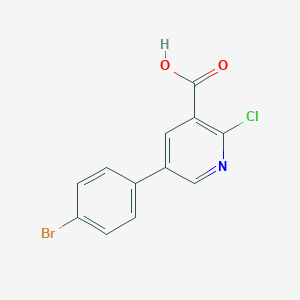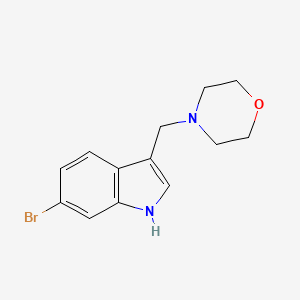
(4-Bromo-1-methyl-1H-imidazol-2-yl)methanol
Vue d'ensemble
Description
(4-Bromo-1-methyl-1H-imidazol-2-yl)methanol is a chemical compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound features a bromine atom at the 4-position, a methyl group at the 1-position, and a hydroxymethyl group at the 2-position. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
Mécanisme D'action
Target of Action
Imidazole derivatives, which this compound is a part of, have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, it can be inferred that the compound may interact with a variety of biological targets.
Mode of Action
The imidazole ring is a key component of many biologically active molecules, suggesting that this compound may interact with its targets through the imidazole ring .
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways .
Pharmacokinetics
The imidazole ring is known to be highly soluble in water and other polar solvents , which may influence the compound’s bioavailability.
Result of Action
Imidazole derivatives have been associated with a broad range of biological activities , suggesting that this compound may have diverse effects at the molecular and cellular level.
Action Environment
The solubility of the imidazole ring in water and other polar solvents suggests that the compound’s action may be influenced by the polarity of its environment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-1-methyl-1H-imidazol-2-yl)methanol can be achieved through several methods. One common approach involves the bromination of 1-methyl-1H-imidazole, followed by the introduction of the hydroxymethyl group. The reaction typically proceeds as follows:
Bromination: 1-Methyl-1H-imidazole is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 4-position.
Hydroxymethylation: The resulting 4-bromo-1-methyl-1H-imidazole is then reacted with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group at the 2-position.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and hydroxymethylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Bromo-1-methyl-1H-imidazol-2-yl)methanol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction Reactions: The compound can undergo reduction reactions to modify the imidazole ring or the functional groups attached to it.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Typical conditions involve the use of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products:
Substitution Reactions: New derivatives with different functional groups at the 4-position.
Oxidation Reactions: Aldehydes or carboxylic acids.
Reduction Reactions: Reduced imidazole derivatives.
Applications De Recherche Scientifique
(4-Bromo-1-methyl-1H-imidazol-2-yl)methanol has a wide range of applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials, such as dyes and catalysts.
Comparaison Avec Des Composés Similaires
1-Methyl-1H-imidazole: Lacks the bromine and hydroxymethyl groups, making it less reactive in certain chemical reactions.
4-Bromo-1H-imidazole: Lacks the methyl and hydroxymethyl groups, limiting its versatility in synthesis.
2-Hydroxymethyl-1H-imidazole: Lacks the bromine and methyl groups, affecting its reactivity and applications.
Uniqueness: (4-Bromo-1-methyl-1H-imidazol-2-yl)methanol is unique due to the presence of the bromine atom, methyl group, and hydroxymethyl group, which confer distinct chemical properties and reactivity. These functional groups make it a valuable intermediate in organic synthesis and a versatile compound for various scientific research applications.
Propriétés
IUPAC Name |
(4-bromo-1-methylimidazol-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O/c1-8-2-4(6)7-5(8)3-9/h2,9H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRPQHIWAUHACI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1CO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401277155 | |
| Record name | 4-Bromo-1-methyl-1H-imidazole-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401277155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
445303-73-1 | |
| Record name | 4-Bromo-1-methyl-1H-imidazole-2-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=445303-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-methyl-1H-imidazole-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401277155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[2-Bromo-5-(phenylmethoxy)phenyl]-1,3-dioxolane](/img/structure/B6315954.png)
![tert-Butyl 5-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B6315956.png)

![1,1'-(1,2-Ethenediyl)bis[2-(trifluoromethyl)benzene]](/img/structure/B6315966.png)


